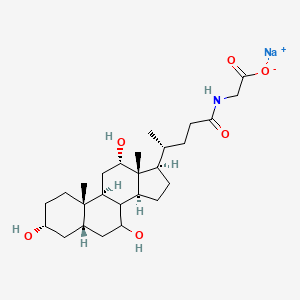
Glycocholate sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycocholate sodium, also known as sodium glycocholate, is a bile salt derived from the conjugation of cholic acid with glycine. It is an ionic amphiphilic compound with a steroid skeleton, playing a crucial role in the emulsification and absorption of dietary fats. This compound is widely used in pharmaceutical formulations as an absorption enhancer due to its ability to increase the permeability of biological membranes.
准备方法
Synthetic Routes and Reaction Conditions: Glycocholate sodium is synthesized from cholic acid, which is first converted to its glycine conjugate, glycocholic acid. The glycocholic acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions typically involve:
Step 1: Conjugation of cholic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Step 2: Neutralization of glycocholic acid with sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for higher yields and purity. The process includes:
Extraction of cholic acid: from bovine or porcine bile.
Chemical conjugation: with glycine.
Purification: through crystallization and filtration techniques.
Neutralization: with sodium hydroxide and drying to obtain the final product.
化学反应分析
Types of Reactions: Glycocholate sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycodehydrocholate.
Reduction: It can be reduced to form glycocholic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions typically occur in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Glycodehydrocholate.
Reduction: Glycocholic acid.
Substitution: Various glycocholate derivatives depending on the substituent.
科学研究应用
Glycocholate sodium has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Facilitates the study of membrane permeability and transport mechanisms.
Medicine: Enhances the oral bioavailability of poorly absorbed drugs by increasing their intestinal absorption.
Industry: Employed in the formulation of pharmaceuticals, cosmetics, and food products to improve solubility and stability.
作用机制
Glycocholate sodium exerts its effects through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic molecules. It enhances the absorption of drugs by:
Increasing membrane fluidity: Disrupts the lipid bilayer of cell membranes, increasing permeability.
Forming micelles: Solubilizes hydrophobic drugs into micelles, facilitating their transport across biological membranes.
Inhibiting proteases: Reduces the degradation of peptide drugs, enhancing their stability and absorption.
相似化合物的比较
Sodium taurocholate: Another bile salt with a taurine conjugate instead of glycine.
Sodium glycodeoxycholate: A bile salt lacking a hydroxyl group at the 7 position, making it more lipophilic.
Sodium taurodeoxycholate: Similar to sodium glycodeoxycholate but with a taurine conjugate.
Uniqueness of Glycocholate Sodium:
Hydrophilic and hydrophobic balance: The presence of both hydrophilic (glycine) and hydrophobic (cholic acid) components makes this compound an effective emulsifier and absorption enhancer.
Versatility: Its ability to form micelles and increase membrane permeability makes it suitable for a wide range of applications in drug delivery and formulation.
This compound stands out due to its unique balance of properties, making it a valuable compound in various scientific and industrial fields.
属性
分子式 |
C26H42NNaO6 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24?,25+,26-;/m1./s1 |
InChI 键 |
OABYVIYXWMZFFJ-CYNXBEPGSA-M |
手性 SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
规范 SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride](/img/structure/B10798903.png)
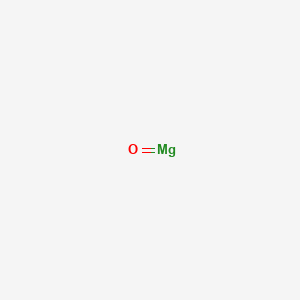
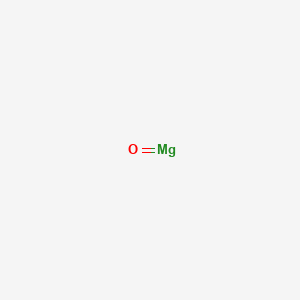
![(Z)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10798931.png)
![(2S,6Z,10S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione](/img/structure/B10798933.png)
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10798942.png)
![(6R)-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10798954.png)
![4-[[(3R)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10798962.png)
![(4R,5S,6S)-3-[(3S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10798965.png)
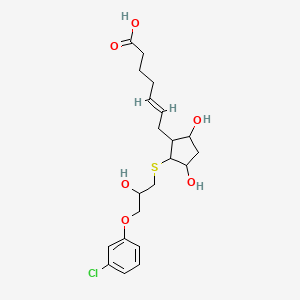
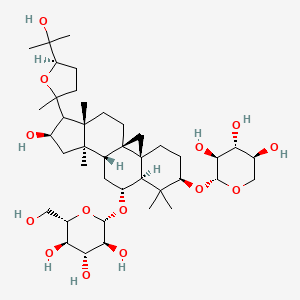
![(1R,4S,5'S,6R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10798982.png)
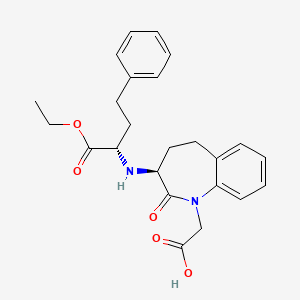
![(1R,2R,4R,10R,11S,14S,15S,16S,18S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B10798995.png)
